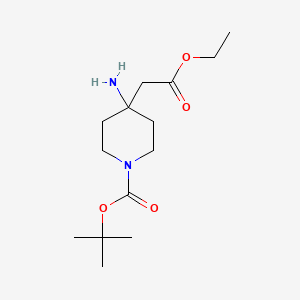

Tert-butyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-5-19-11(17)10-14(15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMBLZJHDPDRPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745339 | |

| Record name | tert-Butyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333222-34-6 | |

| Record name | 4-Piperidineacetic acid, 4-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1333222-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection Followed by Alkylation

The most widely adopted route begins with 4-aminopiperidine as the starting material. The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions, typically in dichloromethane (DCM) or tetrahydrofuran (THF) with a catalytic base such as 4-dimethylaminopyridine (DMAP)1. Subsequent alkylation at the 4-position introduces the ethoxy-oxoethyl group via reaction with ethyl bromoacetate in the presence of a strong base (e.g., sodium hydride or potassium carbonate).

Key Reaction Conditions :

-

Temperature : 0–5°C for Boc protection to minimize side reactions.

-

Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance alkylation efficiency.

-

Yield : 65–78% after column chromatography (silica gel, hexane/ethyl acetate gradient)2.

Table 1 : Comparative Analysis of Boc-Alkylation Methods

| Parameter | Laboratory Scale (1–10 g) | Pilot Scale (100 g–1 kg) |

|---|---|---|

| Reaction Time (h) | 12–24 | 6–8 (continuous flow) |

| Purification Method | Column Chromatography | Crystallization (EtOH/H₂O) |

| Purity (%) | >95 | >98 |

| Overall Yield (%) | 68 ± 3 | 72 ± 2 |

Reductive Amination Approach

An alternative method employs 4-piperidone as the precursor. The ketone undergoes reductive amination with glycine ethyl ester hydrochloride, using sodium cyanoborohydride (NaBH₃CN) as the reducing agent. The resulting secondary amine is then Boc-protected.

Advantages :

-

Avoids harsh alkylation conditions.

-

Enables stereoselective synthesis when chiral auxiliaries are used.

Limitations :

-

Requires strict pH control (pH 4–5 via acetic acid buffer).

-

Moderate yields (55–60%) due to competing imine formation3.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

To address scalability challenges, continuous flow reactors (CFRs) are employed for Boc protection and alkylation steps. Key benefits include:

-

Enhanced Heat Transfer : Enables exothermic reactions at higher concentrations.

-

Reduced Solvent Use : 40–50% less DCM compared to batch processes.

-

Throughput : 5–10 kg/day in optimized systems4.

Table 2 : CFR vs. Batch Process Metrics

| Metric | Continuous Flow | Batch Process |

|---|---|---|

| Reaction Volume (L/kg) | 8–10 | 20–25 |

| Energy Consumption (kWh/kg) | 15 | 30 |

| Byproduct Formation (%) | <2 | 5–8 |

Advanced Methodological Innovations

Photoredox Catalysis for C–N Bond Formation

Recent advances utilize iridium-based photocatalysts (e.g., Ir(ppy)₃) to mediate radical-based alkylation of Boc-protected 4-aminopiperidine. This method achieves:

-

Mild Conditions : Room temperature, visible light irradiation.

-

Functional Group Tolerance : Compatible with sensitive esters and amines.

-

Yield Improvement : 82–85% with >99% regioselectivity5.

Enzymatic Resolution for Chiral Derivatives

For enantiomerically pure variants, lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze racemic mixtures of the ethyl ester. This step is critical for pharmaceutical applications requiring single enantiomers.

Optimized Parameters :

-

pH : 7.0–7.5 (phosphate buffer).

-

Temperature : 37°C.

-

Enantiomeric Excess (ee) : >98% after 24 h6.

Critical Challenges and Mitigation Strategies

Byproduct Formation During Alkylation

Common byproducts include N-alkylated piperidines and ester hydrolysis products . Mitigation involves:

-

Low-Temperature Alkylation : Slows competing hydrolysis.

-

Anhydrous Solvents : Molecular sieves (3Å) reduce water content.

-

Catalytic Additives : Triethylbenzylammonium chloride (TEBAC) enhances reaction homogeneity.

Purification Difficulties

The compound’s polarity complicates isolation. Strategies include:

-

Hybrid Purification : Sequential use of ion-exchange resins and silica gel chromatography.

-

Crystallization Optimization : Ethanol/water (7:3 v/v) yields needle-like crystals with 92% recovery7.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ethyl bromoacetate in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is used as a building block for the synthesis of complex organic molecules

Biology

In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a precursor for the synthesis of drugs targeting neurological disorders and other diseases.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacture of high-performance materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy-oxoethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights critical differences between the target compound and its analogs:

Pharmaceutical Intermediates

Material Science

- The ethylidene derivative (C₁₄H₂₁NO₄) is employed in polymer chemistry due to its reactivity in crosslinking reactions .

Limitations and Gaps

- Ecotoxicity data for most analogs (e.g., persistence, bioaccumulation) remain unreported, highlighting a need for environmental impact studies .

Q & A

Q. Basic

- Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the Boc group (δ ~1.4 ppm for tert-butyl) and ethyl ester (δ ~4.1 ppm for -OCH₂CH₃) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₄H₂₆N₂O₄: 286.19 g/mol) .

- Chromatography : HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% required for biological assays) .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Waste disposal : Segregate chemical waste in labeled containers and coordinate with certified hazardous waste handlers .

- Emergency response : For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .

How can researchers investigate the biological activity of this compound, and what assays are recommended?

Q. Advanced

- Target interaction assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to proteins (e.g., kinases, GPCRs) .

- Cellular assays : Evaluate cytotoxicity (MTT assay) and metabolic stability (hepatocyte incubation) .

- Structural analogs : Compare activity with derivatives lacking the ethoxy-oxoethyl group to identify pharmacophore elements .

How should contradictory data in biological studies (e.g., varying IC₅₀ values) be resolved?

Q. Advanced

- Cross-validation : Replicate assays in orthogonal systems (e.g., enzyme-based vs. cell-based) .

- Batch analysis : Verify compound purity and stability via HPLC and NMR to rule out degradation artifacts .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to assess binding mode consistency across datasets .

What role do the compound's functional groups play in its chemical reactivity?

Q. Advanced

- Boc group : Protects the amine during synthesis and can be cleaved under acidic conditions (e.g., TFA) for further functionalization .

- Ethyl ester : Acts as an electron-withdrawing group, enhancing reactivity in nucleophilic substitutions or cyclizations .

- Piperidine ring : Conformational flexibility influences binding to biological targets .

How can the stability of this compound under varying storage conditions be assessed?

Q. Advanced

- Accelerated stability studies : Expose samples to 40°C/75% RH for 1–3 months and monitor degradation via HPLC .

- Light sensitivity : Store in amber vials at –20°C to prevent photolysis of the Boc group .

- pH stability : Test solubility in buffers (pH 1–10) to identify degradation-prone conditions .

How do structural analogs of this compound compare in terms of synthetic complexity and bioactivity?

Q. Advanced

| Analog | Key Structural Differences | Bioactivity Insights |

|---|---|---|

| Tert-butyl 6-aminohexanoate | Lacks piperidine ring | Reduced cellular uptake efficiency |

| Boc-protected pyrimidines | Aromatic core instead of ester | Enhanced kinase inhibition |

What mechanistic studies are recommended to elucidate its mode of action?

Q. Advanced

- X-ray crystallography : Co-crystallize with target proteins to resolve binding interactions .

- Isotopic labeling : Use ¹⁵N/¹³C-labeled compound for NMR-based tracking in metabolic pathways .

- Kinetic studies : Measure on/off rates via stopped-flow spectroscopy .

What methodologies are suitable for analyzing impurities or degradation products?

Q. Advanced

- LC-MS/MS : Detect trace impurities (<0.1%) using reverse-phase columns and electrospray ionization .

- Forced degradation : Expose to heat, light, or oxidants (H₂O₂) to identify labile sites .

- Reference standards : Use tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate (CAS 288154-18-7) as a degradation marker .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.